Comparative Antiviral Activity of 2-Substituted Imidazo[1,2-c]pyrimidin-5-one Nucleosides
The 3-(2-oxo-propyl)-substituted compound represents a structurally distinct positional isomer relative to the 2-alkyl/aryl-substituted series evaluated by Kifli et al. In that study, a series of novel 6-(β-D-ribofuranosyl)-2-alkyl/aryl-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides were evaluated against a wide range of viral types and strains. With the exception of one nucleoside which displayed anti-CMV activity at toxic concentrations, none of the compounds showed antiviral activity, most likely due to a lack of substrate recognition by viral and/or cellular nucleoside kinases. [1] The target compound's 3-position substitution with a 2-oxo-propyl group represents a deliberate positional shift from the 2-position substitution pattern in the comparator series, potentially altering kinase recognition profiles.
3-(2-oxo-propyl) target: not yet reported in antiviral screens.
| Evidence Dimension | Antiviral activity (CMV) and kinase substrate recognition |
|---|---|
| Target Compound Data | 3-(2-oxo-propyl) substitution at position 3 (not yet reported in published antiviral screens) |
| Comparator Or Baseline | 2-alkyl/aryl-substituted 6-(β-D-ribofuranosyl)-6H-imidazo[1,2-c]pyrimidin-5-one series: 0/n compounds showed meaningful antiviral activity except one with anti-CMV activity at toxic concentrations |
| Quantified Difference | Qualitative difference in substitution position (C3 vs C2); comparator series showed near-complete lack of antiviral efficacy |
| Conditions | Cell culture antiviral screening against multiple viral types and strains including CMV |
Why This Matters
This establishes that the 2-position alkyl/aryl substituted analogs lack antiviral efficacy due to kinase recognition failure, and the 3-position substitution in the target compound represents a structurally distinct chemical space that requires independent evaluation rather than class-based extrapolation.
- [1] Kifli N, De Clercq E, Balzarini J, Simons C. Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Bioorganic & Medicinal Chemistry. 2004;12(15):4245-4252. PMID: 15246100. DOI: 10.1016/j.bmc.2004.05.017. View Source
